molecular formula C18H28ClNO3 B4897185 1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride

1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride

Cat. No. B4897185
M. Wt: 341.9 g/mol
InChI Key: BFVSXZULIZYSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride, also known as ADRB2 antagonist, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist works by blocking the beta-2 adrenergic receptor, which is involved in the regulation of airway smooth muscle tone and bronchodilation. By blocking this receptor, this compound antagonist can reduce airway constriction and improve breathing in patients with respiratory disorders. In cancer therapy, this compound antagonist has been shown to inhibit the proliferation and migration of cancer cells by blocking the beta-2 adrenergic receptor.
Biochemical and Physiological Effects
This compound antagonist has been shown to have various biochemical and physiological effects in different systems of the body. In the respiratory system, it can reduce airway resistance and improve lung function. In the cardiovascular system, it can reduce heart rate and blood pressure. In cancer cells, it can inhibit cell proliferation and migration.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist in lab experiments is its specificity for the beta-2 adrenergic receptor, which allows for targeted inhibition of this receptor. However, one limitation is that it may not be effective in all patients, as some may have alternative pathways for bronchodilation or cancer cell growth.

Future Directions

There are several future directions for research on 1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist. One area of interest is the development of more potent and selective compounds that can target the beta-2 adrenergic receptor with greater efficacy. Another area of research is the investigation of the role of this compound antagonist in the treatment of other diseases, such as hypertension and diabetes. Additionally, the potential use of this compound antagonist in combination with other drugs for cancer therapy is an area of ongoing research.

Synthesis Methods

The synthesis of 1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist involves the reaction of 2-allylphenol and 2,6-dimethylmorpholine with 3-chloro-1-propanol in the presence of a base. The product is then purified and converted to the hydrochloride salt form. The yield of the synthesis method is reported to be around 50%.

Scientific Research Applications

1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist has been studied for its potential therapeutic applications in various fields of research. In pharmacology, it has been investigated as a potential treatment for asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-4-7-16-8-5-6-9-18(16)21-13-17(20)12-19-10-14(2)22-15(3)11-19;/h4-6,8-9,14-15,17,20H,1,7,10-13H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVSXZULIZYSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=CC=C2CC=C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.